molecular formula C10H11ClO2 B184429 Butyric acid, p-chlorophenyl ester CAS No. 7476-81-5

Butyric acid, p-chlorophenyl ester

Cat. No.: B184429
CAS No.: 7476-81-5
M. Wt: 198.64 g/mol
InChI Key: CLXDRKZHOMSWBH-UHFFFAOYSA-N
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Description

Butyric acid, p-chlorophenyl ester (CAS: 7476-81-5) is an organic ester derived from butyric acid and p-chlorophenol. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol . The compound features a chlorinated aromatic ring (p-chlorophenyl group) esterified to the carboxylic acid moiety of butyric acid.

Properties

CAS No.

7476-81-5

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(4-chlorophenyl) butanoate

InChI

InChI=1S/C10H11ClO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3

InChI Key

CLXDRKZHOMSWBH-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC=C(C=C1)Cl

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)Cl

Other CAS No.

7476-81-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyric Acid Esters with Varying Alkyl/Aryl Groups

Table 1: Key Properties of Selected Butyric Acid Esters
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Butyric acid, p-chlorophenyl ester 7476-81-5 C₁₀H₁₁ClO₂ 198.65 Low volatility; enhanced stability due to Cl substituent .
Butyric acid, methyl ester 623-42-7 C₅H₁₀O₂ 102.13 High volatility (b.p. 102–103°C); soluble in ethanol .
Butyric acid, butyl ester 109-21-7 C₈H₁₆O₂ 144.21 Used as a fragrance; moderate solubility in organic solvents .
[6,6]-Phenyl-C61 butyric acid methyl ester ([60]PCBM) 160848-21-5 C₇₂H₁₄O₂ 910.85 Fullerene derivative; used in organic photovoltaics .

Key Observations :

  • Volatility : The p-chlorophenyl ester exhibits lower volatility than methyl or butyl esters due to its larger molecular weight and aromatic Cl group .
  • Applications : While methyl/butyl esters are used in fragrances or solvents, the p-chlorophenyl ester’s stability may suit specialized applications (e.g., intermediates in agrochemicals) . Fullerene derivatives like [60]PCBM are niche materials in electronics .

Chlorinated Aromatic Esters

Table 2: Chlorinated Phenyl Esters of Carboxylic Acids
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences from p-Chlorophenyl Butyrate
Acetic acid, 4-chlorophenyl ester 876-27-7 C₈H₇ClO₂ 170.59 Shorter chain (acetic acid); higher volatility .
4-Chlorophenyl-N-methylcarbamate - C₈H₈ClNO₂ 185.61 Carbamate ester; pesticidal activity due to Cl and carbamate .
Butyric acid, 4-(p-fluorophenyl)-, methyl ester 20637-05-2 C₁₁H₁₃FO₂ 196.22 Fluorine substituent increases electronegativity vs. Cl .

Key Observations :

  • Functional Groups : Carbamate esters (e.g., 4-chlorophenyl-N-methylcarbamate) exhibit pesticidal properties, whereas p-chlorophenyl butyrate’s applications are less documented but may relate to its stability .

Transesterification and Recovery

highlights that pentyl esters of butyric acid achieve complete recovery in transesterification reactions, whereas shorter-chain esters (e.g., methyl) may suffer from higher volatility . Though data specific to p-chlorophenyl esters are lacking, its bulky aromatic group likely reduces solubility in polar solvents, complicating recovery compared to alkyl esters .

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